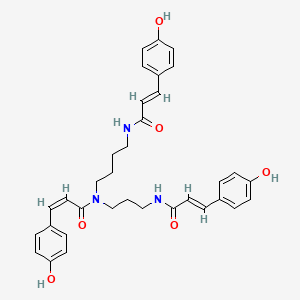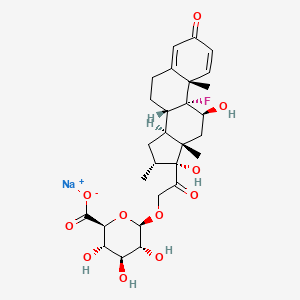
Atazanavir-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atazanavir-d4 is a deuterated form of atazanavir, an antiretroviral medication used to treat HIV/AIDS. Atazanavir is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that the virus needs to multiply. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of atazanavir.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-d4 involves the incorporation of deuterium atoms into the atazanavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Atazanavir-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and keto metabolites.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Atazanavir-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atazanavir in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atazanavir.
Drug Interaction Studies: Understanding how atazanavir interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the effects of atazanavir on HIV replication and its potential use in combination therapies.
Industrial Applications: Used in the development of new formulations and delivery systems for atazanavir.
Mecanismo De Acción
Atazanavir-d4 exerts its effects by binding to the active site of HIV protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature and non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in the body.
Comparación Con Compuestos Similares
Atazanavir-d4 is compared with other protease inhibitors such as darunavir and ritonavir. While all these compounds inhibit HIV protease, this compound has unique properties due to the presence of deuterium atoms. These properties include:
Improved Metabolic Stability: Deuterium atoms can enhance the metabolic stability of the compound, leading to a longer half-life.
Reduced Toxicity: The deuterated form may exhibit reduced toxicity compared to its non-deuterated counterpart.
Enhanced Pharmacokinetics: Deuterium substitution can improve the pharmacokinetic profile of the compound.
List of Similar Compounds
- Darunavir
- Ritonavir
- Lopinavir
- Saquinavir
This compound stands out due to its unique deuterium substitution, which offers potential advantages in terms of stability, toxicity, and pharmacokinetics.
Propiedades
Fórmula molecular |
C38H52N6O7 |
|---|---|
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |
Clave InChI |
AXRYRYVKAWYZBR-PWYFUCSWSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)


![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)


![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)



![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)

